![molecular formula C7H5BrINO2 B3031971 1-(Bromomethyl)-2-iodo-4-nitrobenzene CAS No. 89642-21-7](/img/structure/B3031971.png)
1-(Bromomethyl)-2-iodo-4-nitrobenzene
Overview
Description
“1-(Bromomethyl)-2-iodo-4-nitrobenzene” is a chemical compound that belongs to the class of benzene derivatives . It is synthesized using specific chemical reactions.
Synthesis Analysis
The synthesis of such compounds generally involves bromination of a toluene derivative, proceeding via thermally or photochemically generated bromine radicals . An early method of preparing phenol (the Dow process) involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC .Scientific Research Applications
- Application : 1-(Bromomethyl)-2-iodo-4-nitrobenzene can serve as a precursor for developing fluorescent probes. These probes aid in disease diagnosis (e.g., fluorogenic prodrugs) and theranostics. Researchers can explore its potential for in vivo imaging and disease monitoring .
- Application : As an intermediate in organic synthesis, this compound contributes to the creation of more complex molecules. Pharmaceutical researchers may utilize it to build drug candidates or study novel chemical reactions .
- Application : 1-(Bromomethyl)-2-iodo-4-nitrobenzene can be incorporated into hypercrosslinked structures. Researchers can explore its potential for creating porous materials with specific properties for gas storage, purification, or catalytic applications .
- Application : Researchers can use this compound to introduce functional groups into polymers or materials. For instance, it can be employed in the halomethylation of polysulfone, leading to modified materials with tailored properties .
- Application : By incorporating 1-(Bromomethyl)-2-iodo-4-nitrobenzene into sensor platforms, scientists can develop sensitive detectors for specific analytes. Its reactivity and functional groups make it suitable for designing chemical sensors .
- Application : Researchers can explore its potential as a labeling agent for biomolecules (e.g., proteins, nucleic acids). Its unique combination of halogens (bromine and iodine) may enable specific binding and imaging in biological systems .
Fluorescent Probes and Functional Materials
Organic Synthesis and Pharmaceuticals
Hypercrosslinked Porous Polymer Materials
Functionalization of Polymers and Materials
Chemical Sensors and Detectors
Biological Labeling and Imaging
properties
IUPAC Name |
1-(bromomethyl)-2-iodo-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGDIBWHUNXCJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299364 | |
Record name | 1-(bromomethyl)-2-iodo-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-iodo-4-nitrobenzene | |
CAS RN |
89642-21-7 | |
Record name | 89642-21-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(bromomethyl)-2-iodo-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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